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Compound of Interest

Compound Name:

9-[(4-acetyl-3-hydroxy-2-

propylphenoxy)methyl]-3-(2H-

tetrazol-5-yl)pyrido[1,2-

a]pyrimidin-4-one

Cat. No.: B1665784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AS-35" is not a recognized designation in publicly available

scientific literature. This technical guide focuses on AMX0035, a combination therapy for which

substantial data exists and which may be the subject of the user's query.

Executive Summary
AMX0035, also known by its trade names Relyvrio and Albrioza, is an oral fixed-dose

combination of sodium phenylbutyrate and taurursodiol. Developed by Amylyx

Pharmaceuticals, it was investigated for the treatment of amyotrophic lateral sclerosis (ALS), a

progressive neurodegenerative disease characterized by the death of motor neurons. The

therapeutic rationale for AMX0035 is based on a multi-pronged approach to mitigate neuronal

cell death by simultaneously targeting endoplasmic reticulum (ER) stress and mitochondrial

dysfunction. While initial clinical trials showed promise in slowing functional decline and

extending survival in individuals with ALS, a subsequent confirmatory Phase 3 trial did not meet

its primary or secondary endpoints, leading to the voluntary withdrawal of the drug from the

market. This whitepaper provides a comprehensive overview of the discovery, development,

mechanism of action, and clinical trial data for AMX0035.
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Discovery and Development
The concept for AMX0035 originated from the hypothesis that targeting multiple

neurodegenerative pathways simultaneously could provide a more robust therapeutic effect in

diseases like ALS. Amylyx Pharmaceuticals, co-founded in 2013 by two undergraduate

students, advanced the development of this combination therapy. The development of

AMX0035 was a collaborative effort involving researchers, clinicians, and patient advocacy

groups, including The ALS Association, which provided funding for its clinical trials.

The two active components of AMX0035, sodium phenylbutyrate and taurursodiol (also known

as TUDCA or ursodoxicoltaurine), were individually known to have neuroprotective properties.

Sodium phenylbutyrate is a histone deacetylase inhibitor that can act as a chemical chaperone

to reduce ER stress. Taurursodiol is a bile acid that has been shown to protect mitochondria

and inhibit apoptotic pathways. The innovation of AMX0035 lay in combining these two

compounds to synergistically target key cellular pathways implicated in neuronal death in ALS.

Mechanism of Action
The precise mechanism of action of AMX0035 is not fully elucidated, but it is understood to act

by concurrently mitigating stress in two critical cellular organelles: the endoplasmic reticulum

and the mitochondria. In neurodegenerative diseases like ALS, the accumulation of misfolded

proteins can lead to ER stress and the unfolded protein response (UPR), which can trigger

apoptosis (programmed cell death). Simultaneously, mitochondrial dysfunction leads to

impaired energy production and the release of pro-apoptotic factors.

Sodium Phenylbutyrate: This component is believed to address ER stress by acting as a

chemical chaperone, aiding in the proper folding of proteins and thereby reducing the burden

of misfolded proteins.

Taurursodiol: This bile acid is thought to enhance mitochondrial function and inhibit apoptosis

by preventing the translocation of the pro-apoptotic protein Bax to the mitochondrial

membrane.

By targeting these two distinct but interconnected pathways, AMX0035 was designed to reduce

neuronal death and slow the progression of ALS.
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Below is a diagram illustrating the proposed signaling pathways targeted by the components of

AMX0035.
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Caption: Proposed mechanism of action of AMX0035 components.

Clinical Studies
The clinical development of AMX0035 for ALS primarily revolved around two key clinical trials:

the Phase 2/3 CENTAUR trial and the confirmatory Phase 3 PHOENIX trial.

The CENTAUR trial was a randomized, double-blind, placebo-controlled Phase 2/3 study that

enrolled 137 participants with ALS. The primary objective was to evaluate the efficacy of

AMX0035 in slowing the decline of function as measured by the Revised ALS Functional

Rating Scale (ALSFRS-R) over a 24-week period.

Experimental Protocol: CENTAUR Trial

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

Participants: 137 adults with a diagnosis of ALS.
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Intervention: AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol per sachet) or

matching placebo.

Dosage: One sachet daily for the first 3 weeks, then two sachets daily.

Primary Endpoint: Rate of decline in the ALSFRS-R total score over 24 weeks.

Secondary Endpoints: Muscle strength, breathing capacity, and hospitalizations.

The results of the CENTAUR trial, published in the New England Journal of Medicine, showed

a statistically significant slowing of functional decline in the AMX0035 group compared to the

placebo group. An open-label extension of the study also suggested a survival benefit.

CENTAUR Trial: Key

Efficacy Results
AMX0035 Placebo p-value

Mean Rate of

ALSFRS-R Score

Decline (points/month)

-1.24 -1.66 0.03

Median Overall

Survival (months) -

Open-label Extension

25.0 18.5 0.023

Data sourced from Paganoni et al., 2020 and subsequent analyses.

The PHOENIX trial was a larger, 48-week, randomized, placebo-controlled, global Phase 3

clinical trial designed to confirm the findings of the CENTAUR trial. It enrolled 664 participants

with ALS. The primary endpoint was the change from baseline in the ALSFRS-R total score at

48 weeks. Secondary endpoints included measures of quality of life, overall survival, and

respiratory function.

Experimental Protocol: PHOENIX Trial

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

Participants: 664 adults with a diagnosis of ALS.
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Intervention: AMX0035 or matching placebo.

Primary Endpoint: Change from baseline in ALSFRS-R total score at 48 weeks.

Secondary Endpoints: Quality of life assessments, overall survival, and slow vital capacity

(SVC).

In March 2024, Amylyx Pharmaceuticals announced that the PHOENIX trial did not meet its

primary or secondary endpoints. There was no significant difference in the decline of ALSFRS-

R scores or in the other secondary outcomes between the AMX0035
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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